N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide
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Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C15H20N2O3S and its molecular weight is 308.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Applications
Research has shown interest in synthesizing functionalized amino acid derivatives and oxazolidinone derivatives for potential use in designing new anticancer agents. For instance, a study on the synthesis of functionalized amino acid derivatives indicated that certain compounds exhibited promising cytotoxicity against human cancer cell lines, suggesting their potential in anticancer drug development (Kumar et al., 2009).
Antibacterial Activity
Another significant area of application is the development of antibacterial agents. Research into arylpiperazinyl oxazolidinones and their N-substituents has shown that these compounds exhibit in vitro activities against resistant Gram-positive strains such as MRSA and VRE (Jang et al., 2004). This highlights the potential of oxazolidinone derivatives in combating antibiotic-resistant bacteria.
Antimicrobial and Antifungal Activities
Compounds with thiazolidine moieties have been synthesized and shown to exhibit significant antimicrobial and antifungal activities. For example, a study on the synthesis of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes demonstrated promising activities against bacterial and fungal strains (Babu et al., 2012).
Antioxidant, Antimicrobial, and Cytotoxic Activities
Research into azetidinone and thiazolidinone moieties linked to indole nucleus has been conducted, revealing that these compounds have antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, making them potential candidates for various therapeutic applications (Saundane & Walmik, 2013).
Synthesis Techniques and Chemical Properties
Studies have also focused on the synthesis techniques and the exploration of the chemical properties of similar compounds. For instance, research on the synthesis of 3-Aryl-5-dialkylamino-1,4,2-dithiazol-1-ium salts explores the chemical reactions and yields of these compounds, contributing to the understanding of their potential applications in various fields (Shibuya & Yonemoto, 1986).
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(12-5-1-2-6-12)16-13-7-3-8-14(11-13)17-9-4-10-21(17,19)20/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTOHIHDGOKEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.